![molecular formula C17H12Cl2N2O3 B14341544 (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride CAS No. 94051-09-9](/img/structure/B14341544.png)
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoxaline moiety, which is a bicyclic aromatic heterocycle, and a phenoxy group attached to a propanoyl chloride. The presence of the chlorine atom in the quinoxaline ring adds to its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoxaline derivative. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chlorine atom at the desired position. The resulting 6-chloro-2-quinoxaline is then reacted with 4-hydroxyphenoxypropanoic acid under appropriate conditions to form the intermediate compound. Finally, the intermediate is treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group to the propanoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to dihydroquinoxaline derivatives.
Substitution: The chlorine atom in the quinoxaline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
類似化合物との比較
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Other Quinoxaline Derivatives: Compounds with similar quinoxaline structures but different substituents, such as 6-fluoro-2-quinoxaline or 6-methyl-2-quinoxaline.
Uniqueness: The presence of the chlorine atom in the quinoxaline ring and the phenoxypropanoyl chloride moiety makes (2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride unique. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
94051-09-9 |
|---|---|
分子式 |
C17H12Cl2N2O3 |
分子量 |
363.2 g/mol |
IUPAC名 |
(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoyl chloride |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(17(19)22)23-12-3-5-13(6-4-12)24-16-9-20-15-8-11(18)2-7-14(15)21-16/h2-10H,1H3/t10-/m1/s1 |
InChIキー |
FEGDROCMAFPFSD-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
正規SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


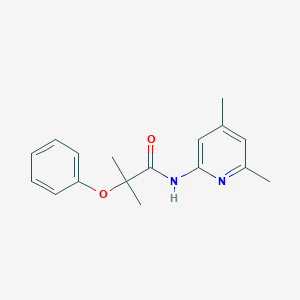
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
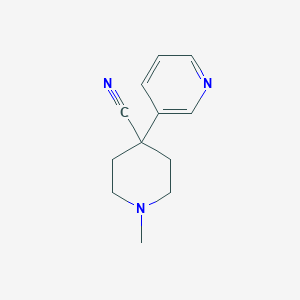

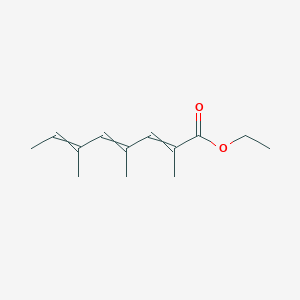
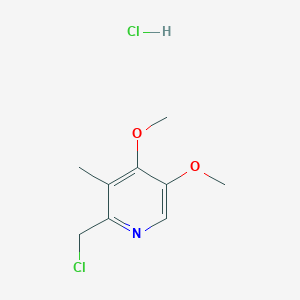
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)
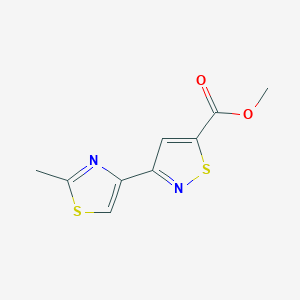

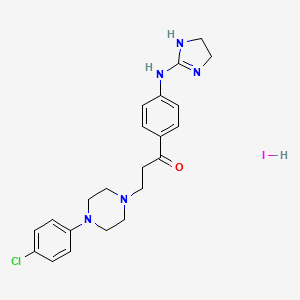
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
methanone](/img/structure/B14341519.png)
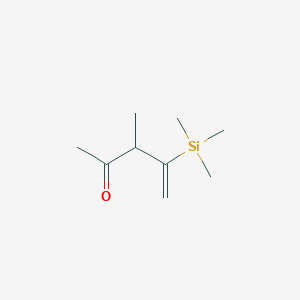
![2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine](/img/structure/B14341537.png)
